1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
Description
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a disubstituted urea derivative featuring a rigid adamantane moiety and a 2,5-dimethylfuran-3-ylmethyl substituent. This compound is hypothesized to exhibit unique physicochemical and pharmacological properties compared to other adamantane-containing ureas, making it a candidate for drug development, particularly in areas such as anti-infective or central nervous system (CNS) therapies .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-11-3-16(12(2)22-11)10-19-17(21)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDNICBOMSWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 2,5-dimethylfuran.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide. Similarly, 2,5-dimethylfuran is modified to introduce a suitable leaving group.
Coupling Reaction: The functionalized adamantane and 2,5-dimethylfuran are then coupled under appropriate conditions to form the desired urea derivative. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are common substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The rigidity of the adamantane moiety and the reactivity of the furan ring make this compound useful in the design of novel materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance membrane permeability, while the furan ring can participate in hydrogen bonding or π-π interactions.
Materials Science: The compound’s rigidity and stability contribute to the mechanical properties of materials, while the furan ring can undergo further functionalization to introduce additional properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s dimethylfuran group distinguishes it from phenyl (e.g., ) or thiourea derivatives (e.g., ). The furan’s oxygen atom may enhance solubility compared to purely aromatic substituents but reduce it relative to polar groups like dimethylamino ().
- Synthetic Accessibility : Adamantyl isocyanates are common intermediates (, ), but access to (2,5-dimethylfuran-3-yl)methylamine may pose challenges compared to commercially available anilines.
Physicochemical Properties
Key Observations :
- The dimethylfuran group likely reduces logP compared to chlorophenyl analogs but increases it relative to dimethylamino derivatives.
- The furan oxygen may enable weaker H-bonding than thioureas () but stronger than purely alkyl substituents.
Crystallographic and Stability Data
- Crystal Packing : Adamantyl ureas (e.g., ) form zigzag chains via N–H···O bonds. The dimethylfuran’s steric bulk may disrupt this packing, reducing melting points compared to phenyl analogs.
- Stability : Ureas are generally stable, but the furan ring may introduce oxidative susceptibility compared to phenyl groups.
Biological Activity
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a compound of interest due to its potential therapeutic applications, particularly as a soluble epoxide hydrolase (sEH) inhibitor. The unique structural features of this compound, which include an adamantane moiety and a furan derivative, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for this compound can be represented as follows:
The structure consists of an adamantane core linked to a urea group and a 2,5-dimethylfuran side chain, which is critical for its biological interactions.
The primary mechanism of action for this compound is as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound can enhance the levels of EETs, which are known to have vasodilatory and anti-inflammatory effects. This action may contribute to therapeutic benefits in conditions such as hypertension and pain management.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of sEH activity. For instance, research on N-adamantyl urea-based sEH inhibitors has shown that they effectively reduce inflammation and hypertension in various cell lines. These studies typically utilize enzyme assays to measure the inhibition potency against human sEH.
In Vivo Studies
In vivo studies using rodent models have indicated that administration of this compound results in reduced blood pressure and improved vascular function. The metabolites formed during the metabolism of this compound were identified using liquid chromatography-mass spectrometry (LC-MS), revealing that hydroxylation at various positions contributes to its pharmacological effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Hypertension Management : A study demonstrated that rodents treated with the compound showed a significant decrease in systolic blood pressure compared to controls. The mechanism was attributed to increased EET levels resulting from sEH inhibition.
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties by measuring cytokine levels in treated animals. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
